molecular formula C12H6Br4O B107972 2,3',4,4'-Tetrabromodiphenyl ether CAS No. 189084-61-5

2,3',4,4'-Tetrabromodiphenyl ether

Cat. No.: B107972
CAS No.: 189084-61-5
M. Wt: 485.79 g/mol
InChI Key: DHUMTYRHKMCVAG-UHFFFAOYSA-N
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Description

2,3’,4,4’-Tetrabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) compound with the molecular formula C₁₂H₆Br₄O. It is one of the many brominated flame retardants used to reduce the flammability of various materials, including textiles, plastics, and electronics. This compound is known for its persistence in the environment and

Mechanism of Action

Target of Action

2,3’,4,4’-Tetrabromodiphenyl ether (BDE-47) is a widespread environmental brominated flame-retardant congener that has been detected in animal and human tissues . It primarily targets macrophage-like cells , affecting their function and potentially leading to various health issues, including neurobehavioral and developmental disorders, reproductive health, and alterations of thyroid function .

Mode of Action

BDE-47 interacts with its targets, primarily macrophage-like cells, by modulating the intracellular expression of microRNAs . This modulation affects biological pathways regulating the expression of estrogen-mediated signaling and immune responses, particularly M1/M2 differentiation . BDE-47 can also interfere with the biogenesis of small extracellular vesicles (sEVs), increasing their number and selecting a de novo population of sEVs .

Biochemical Pathways

BDE-47 affects several biochemical pathways. It has been shown to induce germ cell apoptosis through oxidative stress via a MAPK-mediated p53-independent pathway . Additionally, it can modulate the intracellular expression of miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .

Pharmacokinetics

It is known that bde-47 is a persistent pollutant that can undergo microbial-mediated debromination in anoxic environments . More research is needed to fully understand the ADME properties of BDE-47 and their impact on its bioavailability.

Result of Action

The action of BDE-47 results in significant changes at the molecular and cellular levels. It can induce apoptosis in germ cells , impair macrophage and basophil activities , and modulate the immune response by exacerbating the LPS-induced pro-inflammatory response . These effects can lead to various health issues, including neurobehavioral and developmental disorders, reproductive health, and alterations of thyroid function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BDE-47. For instance, the presence of heavy metals in the environment can complicate the remediation of environments contaminated with BDE-47 . Additionally, BDE-47 is a ubiquitous organic pollutant in mangrove sediments, and its toxic effects on mangrove plants have been studied .

Biochemical Analysis

Biochemical Properties

2,3’,4,4’-Tetrabromodiphenyl ether has been found to interact with various biomolecules, leading to changes in biochemical reactions. For instance, it has been shown to modulate the intracellular miRNA profile in THP-1 macrophages, a type of immune cell . This modulation can affect biological pathways regulating estrogen-mediated signaling and immune responses .

Cellular Effects

2,3’,4,4’-Tetrabromodiphenyl ether can have significant effects on various types of cells and cellular processes. For example, it has been found to disrupt eye and bone development in zebrafish larvae . It can also impair macrophage and basophil activities, affecting the innate immune response .

Molecular Mechanism

At the molecular level, 2,3’,4,4’-Tetrabromodiphenyl ether exerts its effects through various mechanisms. It can interfere with the biogenesis of small extracellular vesicles (sEVs), increasing their number and altering their miRNA cargo . This can exacerbate pro-inflammatory responses in macrophages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4,4’-Tetrabromodiphenyl ether can change over time. For example, it has been found to cause changes in retinal metabolism and related biological processes over time in zebrafish larvae .

Dosage Effects in Animal Models

The effects of 2,3’,4,4’-Tetrabromodiphenyl ether can vary with different dosages in animal models. For instance, high concentrations of this compound can disrupt eye and bone development in zebrafish larvae .

Properties

IUPAC Name

1,2-dibromo-4-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUMTYRHKMCVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052688
Record name 2,3',4,4'-Tetrabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189084-61-5
Record name BDE 66
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189084-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',4,4'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4,4'-Tetrabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromo-4-(2,4-dibromophenoxy)benzene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3',4,4'-TETRABROMODIPHENYL ETHER
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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